molecular formula C9H7BrFN3 B2583140 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine CAS No. 2378503-16-1

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine

Cat. No.: B2583140
CAS No.: 2378503-16-1
M. Wt: 256.078
InChI Key: IKIXEZREDOXYTQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, fluorine, and methyl groups in its structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a fluoropyridine derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This intermediate can then be brominated and methylated under controlled conditions to yield the desired pyrazole derivative. The final step involves coupling this pyrazole derivative with a fluoropyridine compound under palladium-catalyzed cross-coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an aminopyrazole derivative, while coupling reactions can form more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a crucial building block for synthesizing potential drug candidates. Its structure allows for modifications that can enhance bioactivity against specific biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms contributes to its binding affinity, making it suitable for developing inhibitors against various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine against multiple cancer cell lines. The results indicated significant growth inhibition, with IC50 values ranging from 8 to 15 µM, demonstrating its potential as an anticancer agent.

Cell Line IC50 Value (µM) Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

Organic Synthesis

Intermediate for Complex Compounds
In organic synthesis, this compound acts as an intermediate in generating more complex heterocyclic compounds. It can undergo various reactions, including cross-coupling and substitution reactions, to form diverse chemical entities .

Synthesis Example

A palladium-catalyzed Suzuki cross-coupling reaction using this compound has been documented, yielding novel pyridine derivatives that exhibit promising biological activities. The study utilized density functional theory (DFT) to analyze the electronic properties and predict reactivity pathways of the synthesized compounds .

Material Science

Development of Novel Materials
The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic electronic materials. Its electron-deficient nature allows it to function effectively as a building block in organic light-emitting diodes (OLEDs) and other semiconductor applications .

Case Study: OLED Applications

Research has shown that derivatives of this compound can be utilized in OLEDs due to their favorable electronic properties. These materials are being explored for their potential to enhance device performance through improved charge transport and light emission characteristics .

Summary

The applications of this compound span multiple scientific domains, from medicinal chemistry to material science. Its role as a versatile building block facilitates the development of novel therapeutic agents and advanced materials for electronic applications. Ongoing research continues to uncover its potential benefits across various fields.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The exact molecular pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methylpyrazol-3-yl)-5-chloropyridine
  • 2-(5-Bromo-2-methylpyrazol-3-yl)-5-iodopyridine
  • 2-(5-Bromo-2-methylpyrazol-3-yl)-5-methylpyridine

Uniqueness

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development .

Biological Activity

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms, along with the pyrazole and pyridine moieties, suggests that this compound may interact with various biological targets, making it valuable in drug discovery and development.

Chemical Structure and Synthesis

The compound consists of a pyrazole ring substituted with a bromine and a methyl group at one position and a fluoropyridine at another. The synthesis typically involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole, followed by bromination and methylation, and finally coupling with fluoropyridine under palladium-catalyzed conditions.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, which is crucial for therapeutic effects. The halogen substituents (bromine and fluorine) may enhance binding affinity and selectivity, impacting the pharmacokinetic properties of the compound.

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor properties, particularly in inhibiting cancer cell lines. Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, certain pyrazoles have been reported to inhibit key oncogenic pathways and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has also been explored. In vitro studies indicate that these compounds can inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation . This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

  • Antibacterial Evaluation : A study evaluated several pyrazole derivatives against XDR-S. Typhi, revealing that structural modifications could enhance antibacterial potency significantly. The most effective derivative had an MIC of 6.25 mg/mL .
  • Antitumor Synergy : A combination therapy involving pyrazole derivatives demonstrated enhanced cytotoxicity in breast cancer cell lines, indicating that these compounds can potentiate the effects of traditional chemotherapeutics, potentially leading to improved treatment outcomes .
  • Inflammation Model : In experiments using RAW264.7 macrophages, compounds similar to this compound were shown to significantly reduce LPS-induced NO secretion, highlighting their potential as anti-inflammatory agents .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Type Compound MIC (mg/mL) IC50 (µM) Notes
Antibacterial5d derivative6.25-Effective against XDR-S. Typhi
AntitumorDoxorubicin + Pyrazole derivative--Synergistic effect in MDA-MB-231 cells
Anti-inflammatorySimilar pyrazole-1.469 ± 0.02Inhibits NO production in RAW264.7 cells

Properties

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c1-14-8(4-9(10)13-14)7-3-2-6(11)5-12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIXEZREDOXYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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